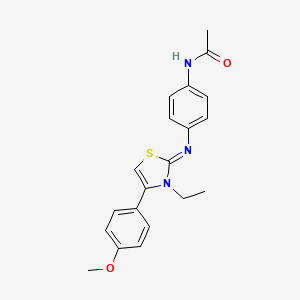
(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide represents a class of thiazole-derived compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer activity . A study highlighted the ability of similar thiazole compounds to induce apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC-positive apoptotic cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties . A related study reported that certain thiazole compounds showed activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that the compound could be evaluated for its antifungal potential.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). Research has shown that thiazole-containing compounds can selectively inhibit CA IX over CA II, which is relevant for cancer treatment as CA IX is often overexpressed in tumors . The IC50 values for these interactions ranged from 10.93 nM to 25.06 nM, indicating potent inhibitory effects.
Study 1: Apoptosis Induction in Cancer Cells
- Objective : To assess the apoptosis-inducing capability of thiazole derivatives.
- Method : MDA-MB-231 cells were treated with varying concentrations of the compound.
- Results : A significant increase in apoptosis was observed, with annexin V-FITC positivity rising from 0.18% to 22.04% .
Study 2: Antifungal Activity Evaluation
- Objective : To evaluate antifungal efficacy against Candida species.
- Method : Modified EUCAST protocol was utilized to determine MIC values.
- Results : Compound 2e exhibited an MIC of 1.23 µg/mL against C. parapsilosis, indicating strong antifungal activity .
Study 3: Enzyme Inhibition Assessment
- Objective : To investigate the inhibitory effects on carbonic anhydrases.
- Method : Enzyme assays were conducted to measure IC50 values.
- Results : The compound showed selective inhibition of CA IX with IC50 values ranging between 10.93 nM and 25.06 nM .
Data Summary Table
Eigenschaften
IUPAC Name |
N-[4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-4-23-19(15-5-11-18(25-3)12-6-15)13-26-20(23)22-17-9-7-16(8-10-17)21-14(2)24/h5-13H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQSTZAVJQQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














